

Application Notes & Protocols: Functionalization of [3.1.1]Propellane with Heteroatom Radicals

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Compound of Interest

Compound Name: *Bicyclo[3.1.1]heptan-1-ol*

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Introduction: The Unique Reactivity of [3.1.1]Propellane

[3.1.1]Propellane is a highly strained, polycyclic hydrocarbon characterized by a unique central carbon-carbon bond connecting two bridgehead atoms. This bond is exceptionally weak and susceptible to homolytic cleavage, making [3.1.1]propellane an outstanding substrate for radical addition reactions. The strain release associated with the opening of the central bond provides a strong thermodynamic driving force for these transformations. This reactivity allows for the facile construction of bicyclo[3.1.1]heptane (BCHeP) scaffolds, which are of significant interest in medicinal chemistry as bioisosteres for meta-substituted arenes.^{[1][2][3]} The rigid, three-dimensional structure of the BCHeP core allows for precise control over the spatial orientation of substituents, a desirable feature in modern drug design.^{[4][5]}

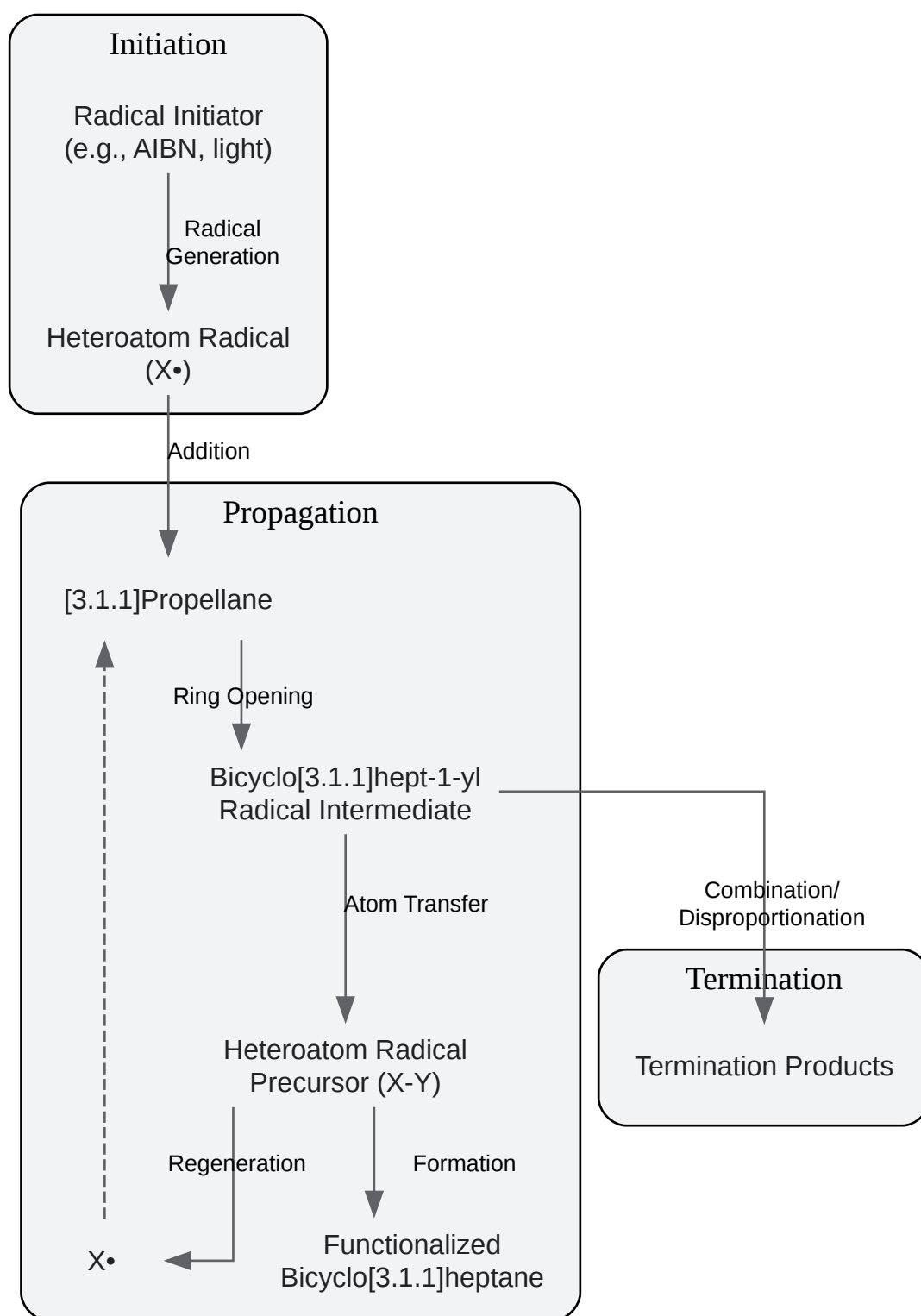
The functionalization of [3.1.1]propellane via radical pathways offers a versatile and efficient method for introducing a wide range of functionalities, including various heteroatoms. This guide provides an in-depth overview and detailed protocols for the functionalization of [3.1.1]propellane with nitrogen, sulfur, and selenium-centered radicals.

General Mechanism of Radical Addition to

[3.1.1]Propellane

The fundamental reaction pathway involves the addition of a heteroatom-centered radical to the central C-C bond of [3.1.1]propellane. This process is typically a radical chain reaction or is initiated by photoredox catalysis. The key steps are:

- **Radical Generation:** A heteroatom-centered radical is generated from a suitable precursor, often through the use of a radical initiator (e.g., AIBN, triethylborane), photolysis, or a photocatalyst.
- **Radical Addition:** The generated heteroatom radical adds to the central bond of [3.1.1]propellane, leading to the formation of a bicyclo[3.1.1]hept-1-yl radical intermediate.
- **Radical Propagation/Termination:** The bicyclo[3.1.1]hept-1-yl radical can then participate in a variety of subsequent reactions to afford the final product, such as atom transfer, reaction with a trapping agent, or termination.



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Caption: General mechanism for the radical functionalization of [3.1.1]propellane.

Protocols for Functionalization with Heteroatom Radicals

The following sections provide detailed protocols for the functionalization of [3.1.1]propellane with various heteroatom-centered radicals. These protocols are based on established literature procedures and are designed to be readily adaptable in a research setting.

Functionalization with Nitrogen-Centered Radicals

The introduction of nitrogen-containing functional groups is of paramount importance in drug discovery. Several methods have been developed for the nitrogen-functionalization of [3.1.1]propellane using radical precursors.

This method allows for the three-component coupling of [3.1.1]propellane, an iodonium dicarboxylate, and an N-heteroarene.^[6]

Rationale: This dual catalytic system leverages the generation of a carbon-centered radical from the iodonium salt via photoredox catalysis, which then adds to the propellane. The resulting bicyclo[3.1.1]heptyl radical is then trapped by a copper-coordinated N-heteroarene to afford the final product. This approach is mild and exhibits broad substrate scope.

Experimental Protocol:

- To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the N-heteroarene (0.2 mmol, 1.0 equiv), iodonium dicarboxylate (0.3 mmol, 1.5 equiv), photocatalyst (e.g., Ir(ppy)₃, 2.5 mol%), and copper catalyst (e.g., Cu(OAc)₂, 10 mol%).
- The vial is sealed with a septum and purged with nitrogen or argon for 10 minutes.
- Add anhydrous, degassed solvent (e.g., THF, 2.0 mL) via syringe.
- Add a solution of [3.1.1]propellane in a suitable solvent (e.g., Et₂O, 0.4 mmol, 2.0 equiv) via syringe.
- The reaction mixture is stirred and irradiated with blue LEDs (456 nm) at room temperature for 12-24 hours.

- Upon completion (monitored by TLC or LC-MS), the reaction mixture is concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the desired N-substituted bicyclo[3.1.1]heptane.

Table 1: Examples of Nitrogen-Centered Radical Additions to [3.1.1]Propellane

N-Heteroarene Precursor	Product	Yield (%)	Reference
Pyrazole	1-(Bicyclo[3.1.1]heptan-1-yl)-1H-pyrazole	75	[6]
1,2,3-Triazole	1-(Bicyclo[3.1.1]heptan-1-yl)-1H-1,2,3-triazole	68	[6]
Sulfonamide	N-(Bicyclo[3.1.1]heptan-1-yl)methanesulfonamide	82	[6]

Functionalization with Sulfur-Centered Radicals

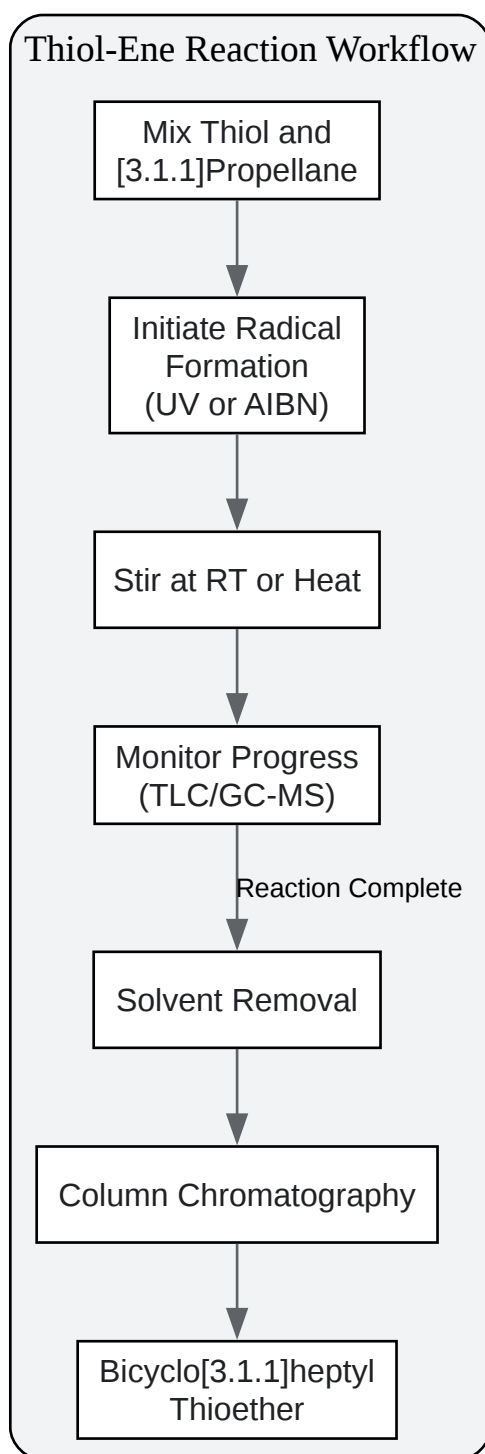
Thioethers and other sulfur-containing motifs are prevalent in pharmaceuticals and agrochemicals. The high reactivity of [3.1.1]propellane towards sulfur-centered radicals allows for their efficient incorporation.

The addition of thiols to [3.1.1]propellane proceeds readily, often initiated by photolysis or a radical initiator.

Rationale: The S-H bond in thiols is relatively weak and can be homolytically cleaved to generate a thiyl radical. This radical readily adds to the strained central bond of [3.1.1]propellane in a radical chain process.

Experimental Protocol:

- In a quartz reaction vessel, dissolve the thiol (1.0 equiv) and [3.1.1]propellane (1.2 equiv) in a suitable degassed solvent (e.g., acetonitrile or THF).
- For UV-initiated reactions, irradiate the mixture with a UV lamp (e.g., 254 nm) at room temperature.
- Alternatively, for thermally initiated reactions, add a radical initiator such as AIBN (0.1 equiv) and heat the mixture to 80 °C.
- Monitor the reaction progress by TLC or GC-MS.
- Once the starting material is consumed, remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography to yield the corresponding bicyclo[3.1.1]heptyl thioether.



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Caption: Experimental workflow for the thiol-ene reaction with [3.1.1]propellane.

Table 2: Examples of Sulfur-Centered Radical Additions to [3.1.1]Propellane

Sulfur Radical Precursor	Product	Yield (%)	Reference
Thiophenol	Phenyl(bicyclo[3.1.1]heptan-1-yl)sulfane	95	[6]
Dodecanethiol	Dodecyl(bicyclo[3.1.1]heptan-1-yl)sulfane	92	[6]
Cysteine derivative	S-(Bicyclo[3.1.1]heptan-1-yl)cysteine derivative	85	[6]

Functionalization with Selenium-Centered Radicals

Similar to sulfur, selenium-centered radicals can be effectively utilized for the functionalization of [3.1.1]propellane.

The addition of selenols to [3.1.1]propellane follows a similar mechanism to that of thiols.

Rationale: The Se-H bond is even weaker than the S-H bond, facilitating the generation of selenyl radicals. These radicals are highly reactive towards the strained propellane.

Experimental Protocol:

- To a solution of [3.1.1]propellane (1.5 equiv) in degassed THF (0.1 M) at room temperature under an inert atmosphere, add the corresponding selenol (1.0 equiv).
- The reaction is typically rapid and can be stirred at room temperature for 1-2 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture in vacuo.
- Purify the residue by flash column chromatography on silica gel to obtain the desired bicyclo[3.1.1]heptyl selenoether.

Table 3: Example of Selenium-Centered Radical Addition to [3.1.1]Propellane

Selenium Radical Precursor	Product	Yield (%)	Reference
Phenylselanol	Phenyl(bicyclo[3.1.1]heptan-1-yl)selane	98	[6]

Conclusion

The radical-mediated functionalization of [3.1.1]propellane provides a powerful and versatile platform for the synthesis of novel bicyclo[3.1.1]heptane derivatives. The protocols outlined in this guide offer reliable methods for the incorporation of key heteroatoms, such as nitrogen, sulfur, and selenium. The resulting functionalized BCHeP scaffolds are valuable building blocks for the development of new therapeutic agents and materials. The mild reaction conditions and broad functional group tolerance of many of these methods make them highly attractive for applications in both academic and industrial research.

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